Drummondin F

Description

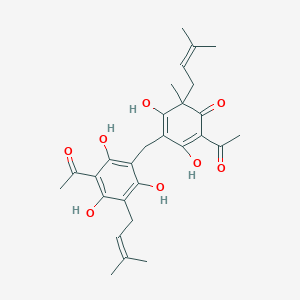

Drummondin F (C₂₈H₃₀O₈) is a filicinic acid derivative isolated from the aerial parts of Hypericum drummondii, a plant in the Clusiaceae family . It belongs to a group of structurally related compounds, including Drummondins D, E, and isodrummondin D, all characterized by a polycyclic framework with hydroxyl and prenyl substituents . This compound exhibits potent antibacterial activity, with efficacy comparable to or exceeding that of streptomycin against Gram-positive and Gram-negative bacteria .

Properties

CAS No. |

122127-73-5 |

|---|---|

Molecular Formula |

C28H34O8 |

Molecular Weight |

498.6 g/mol |

IUPAC Name |

2-acetyl-4-[[3-acetyl-2,4,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]methyl]-3,5-dihydroxy-6-methyl-6-(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one |

InChI |

InChI=1S/C28H34O8/c1-13(2)8-9-17-22(31)18(24(33)20(15(5)29)23(17)32)12-19-25(34)21(16(6)30)27(36)28(7,26(19)35)11-10-14(3)4/h8,10,31-35H,9,11-12H2,1-7H3 |

InChI Key |

IDWYGCPWMNLBEA-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(C(=C(C(=C1O)C(=O)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)CC=C(C)C)O)O)C |

Canonical SMILES |

CC(=CCC1=C(C(=C(C(=C1O)C(=O)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)CC=C(C)C)O)O)C |

Synonyms |

drummondin F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues: Drummondin Series

Drummondins D, E, F, and isodrummondin D share a core filicinic acid skeleton but differ in substituent positions and stereochemistry. Key structural distinctions include:

Key Observations :

- This compound and E differ primarily in hydroxyl group positioning, which may influence target specificity.

Functional Analogues: Streptomycin and Flinderole B

Streptomycin

- Similarity : Both this compound and streptomycin exhibit broad-spectrum antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

- Contrast: Mechanism: Streptomycin targets bacterial ribosomes, while this compound’s mode of action remains uncharacterized . Toxicity: Streptomycin has known nephrotoxicity and ototoxicity, whereas this compound’s toxicity profile is unreported .

Flinderole B

Pharmacological and Pharmacokinetic Profiles

Drug-Likeness and ADMET Properties

While this compound’s specific ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) data are unavailable, its structural analog Drummondin E provides insights:

Inference for this compound :

- Likely adheres to Lipinski’s Rule of Five (molecular weight ~478 Da, estimated LogP ~3.5) due to structural similarity to Drummondin E.

- Potential non-carcinogenicity and moderate bioavailability inferred but unconfirmed .

Q & A

Q. Q1. What analytical techniques are essential for confirming the structural identity of Drummondin F in novel plant extracts?

To confirm structural identity, combine chromatography (HPLC or GC) with spectroscopic methods:

- High-resolution mass spectrometry (HR-MS) for accurate molecular weight and fragmentation patterns.

- 2D-NMR (e.g., HSQC, HMBC) to resolve complex carbocyclic frameworks and stereochemistry .

- X-ray crystallography if crystallizable, though this is rare for labile natural products.

Best practice: Cross-validate results with isolated reference standards and computational modeling (e.g., DFT calculations for NMR chemical shift prediction).

Q. Q2. How should researchers design assays to evaluate this compound’s inhibitory activity against viral polymerases?

- Use enzyme kinetics assays (e.g., fluorescence-based RdRp inhibition assays) with positive controls (Remdesivir or Ribavirin) to benchmark activity .

- Include dose-response curves (IC₅₀ determination) and assess selectivity via counter-screens against host polymerases.

- Pitfall to avoid: Failing to account for compound solubility/drug-like properties, which may skew in vitro results.

Q. Q. Q3. What are the critical considerations for isolating this compound from Croton drummondii with high purity?

- Optimize extraction solvents (e.g., methanol:water gradients) to balance polarity and yield.

- Employ countercurrent chromatography (CCC) for large-scale isolation, minimizing degradation risks.

- Validate purity (>95%) via orthogonal methods: HPLC-DAD, LC-MS, and ¹H-NMR integration .

Advanced Research Questions

Q. Q4. How can molecular dynamics (MD) simulations resolve contradictions in this compound’s binding stability to SARS-CoV-2 RdRp?

- Run 100-ns MD simulations (AMBER or GROMACS) to analyze RMSD, hydrogen bond retention (e.g., Asp 618 interactions in SARS-CoV-2 RdRp), and contact percentages .

- Compare results with experimental data (SPR or ITC) to validate computational models.

- Key metric: ≥90% contact retention over simulation timeframes indicates stable binding .

Q. Q5. What methodologies address discrepancies between in vitro potency and in vivo efficacy of this compound?

- Conduct ADME-Tox profiling : Assess metabolic stability (microsomal assays), plasma protein binding, and bioavailability (rodent PK studies).

- Use proteomics to identify off-target effects that may reduce therapeutic windows.

- Case study: Flinderole B (analog) showed reduced efficacy in vivo due to rapid glucuronidation .

Q. Q6. How can researchers optimize synthetic pathways for this compound analogs with improved pharmacokinetics?

- Apply retrosynthetic analysis to prioritize modular intermediates (e.g., triterpenoid cores).

- Use flow chemistry to enhance stereochemical control in carbocyclic ring formation.

- Validate analogs via QSAR models focusing on logP, polar surface area, and P-gp efflux ratios.

Data Management & Reproducibility

Q. Q7. What metadata standards ensure reproducibility in this compound research?

- Follow FAIR principles : Include raw NMR/MS spectra, crystallization conditions, and assay protocols in repositories like Zenodo.

- Use structured templates for datasets (e.g., ISO 8601 dates, solvent purity levels, instrument calibration logs) .

Q. Q8. How should researchers handle contradictory data on this compound’s cytotoxicity across cell lines?

- Perform meta-analysis with standardized controls (e.g., HEK293 vs. HepG2 cells under identical conditions).

- Report error sources : Batch variability in plant extracts, endotoxin contamination, or assay interference (e.g., fluorescence quenching).

Emerging Research Frontiers

Q. Q9. What advanced spectral techniques can elucidate this compound’s interactions with lipid bilayers?

- Solid-state NMR or cryo-EM for membrane-bound conformation analysis.

- Surface plasmon resonance (SPR) to quantify binding kinetics with synthetic lipid vesicles.

Q. Q10. How can CRISPR-Cas9 models validate this compound’s host-targeted antiviral mechanisms?

- Generate knockout cell lines (e.g., ACE2 or TMPRSS2 deletions) to isolate compound effects.

- Pair with single-cell RNA-seq to map transcriptional changes post-treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.